molecular formula C20H19F2N3O4 B2412136 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421514-21-7

2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No.: B2412136
CAS No.: 1421514-21-7
M. Wt: 403.386
InChI Key: LVILIJOOKLQJSY-UHFFFAOYSA-N
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Description

2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a benzimidazole core, an azetidine ring, and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The synthesis begins with the preparation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with an azetidine derivative, such as 3-chloroazetidine, in the presence of a base like sodium hydride.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group is attached via a nucleophilic aromatic substitution reaction. This step involves reacting the azetidine-benzimidazole intermediate with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Oxalate Salt: The final step involves converting the free base into its oxalate salt by reacting it with oxalic acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole core.

    Reduction: Reduced or ring-opened azetidine derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders. It acts as a positive allosteric modulator of muscarinic acetylcholine receptors, enhancing cholinergic neurotransmission.

    Biological Studies: It is used in studies to understand the role of muscarinic receptors in various physiological processes and diseases.

    Chemical Biology: The compound serves as a tool to probe the function of muscarinic receptors and their signaling pathways.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

The mechanism of action of 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate involves its interaction with muscarinic acetylcholine receptors. The compound binds to an allosteric site on the receptor, distinct from the orthosteric binding site of acetylcholine. This binding enhances the affinity and efficacy of acetylcholine at the receptor, leading to increased cholinergic neurotransmission. The compound may also have intrinsic activity, activating the receptor in the absence of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(3,4-dichlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
  • 2-(1-(3,4-difluorophenyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
  • 2-(1-(3,4-difluorobenzyl)pyrrolidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Uniqueness

The unique structural features of 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate, such as the presence of both the azetidine ring and the difluorobenzyl group, contribute to its distinct pharmacological profile. These features enhance its binding affinity and selectivity for muscarinic acetylcholine receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3.C2H2O4/c1-11-2-5-16-17(6-11)22-18(21-16)13-9-23(10-13)8-12-3-4-14(19)15(20)7-12;3-1(4)2(5)6/h2-7,13H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVILIJOOKLQJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=C(C=C4)F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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